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molecular formula C12H14N2O2S B1392284 N-(2,4-dimethoxybenzyl)thiazol-2-amine CAS No. 853994-53-3

N-(2,4-dimethoxybenzyl)thiazol-2-amine

Cat. No. B1392284
M. Wt: 250.32 g/mol
InChI Key: XLLWLGOTZJZAHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08772293B2

Procedure details

2,4-Dimethoxybenzaldehyde (25 g, 150 mmol), 2-aminothiazole (15.1 g, 150 mmol) and piperidine (150 mg, 1.76 mmol) were combined in dichloroethane (500 ml) and the mixture was heated to reflux over 4 Å molecular sieves for 18 hours. The sieves were removed by filtration and the reaction mixture diluted with methanol (300 ml). Sodium borohydride (25 g, 662 mmol) was added in portions and the reaction mixture heated to reflux for 2 hours. The cooled reaction mixture was quenched with water (50 mL) and the organic solvents evaporated in vacuo. The aqueous residue was extracted with ethyl acetate (2×100 mL) and the combined organic solutions extracted with 2M HCl (2×50 mL). The acidic solution was basified with solid potassium carbonate and re-extracted with ethyl acetate (2×50 mL). The organic layer was dried over Na2SO4, filtered and evaporated in vacuo. The residue was purified by column chromatography eluting with 9:1 dichloromethane:methanol to yield the title compound (24 g, 96 mmol, 64%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five
Quantity
150 mg
Type
catalyst
Reaction Step Six
Yield
64%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:4]=1[CH:5]=O.[NH2:13][C:14]1[S:15][CH:16]=[CH:17][N:18]=1.[BH4-].[Na+].CO>ClC(Cl)C.N1CCCCC1>[CH3:1][O:2][C:3]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:4]=1[CH2:5][NH:13][C:14]1[S:15][CH:16]=[CH:17][N:18]=1 |f:2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
COC1=C(C=O)C=CC(=C1)OC
Step Two
Name
Quantity
15.1 g
Type
reactant
Smiles
NC=1SC=CN1
Step Three
Name
Quantity
25 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
ClC(C)Cl
Step Six
Name
Quantity
150 mg
Type
catalyst
Smiles
N1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux over 4 Å molecular sieves for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The sieves were removed by filtration
ADDITION
Type
ADDITION
Details
the reaction mixture diluted with methanol (300 ml)
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CUSTOM
Type
CUSTOM
Details
was quenched with water (50 mL)
CUSTOM
Type
CUSTOM
Details
the organic solvents evaporated in vacuo
EXTRACTION
Type
EXTRACTION
Details
The aqueous residue was extracted with ethyl acetate (2×100 mL)
EXTRACTION
Type
EXTRACTION
Details
the combined organic solutions extracted with 2M HCl (2×50 mL)
EXTRACTION
Type
EXTRACTION
Details
re-extracted with ethyl acetate (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography
WASH
Type
WASH
Details
eluting with 9:1 dichloromethane

Outcomes

Product
Name
Type
product
Smiles
COC1=C(CNC=2SC=CN2)C=CC(=C1)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 96 mmol
AMOUNT: MASS 24 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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